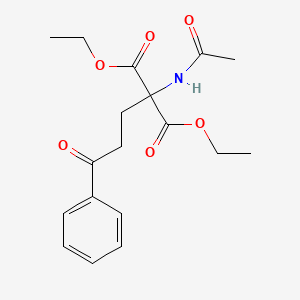

Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate

Description

Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate (CAS 1311885-02-5) is a malonate derivative characterized by a central acetamido group and a 3-oxo-3-phenylpropyl substituent. Its molecular formula is C₁₈H₂₃NO₆ (molecular weight: 353.38 g/mol) . This compound is utilized in organic synthesis, particularly in multicomponent reactions and as a precursor for heterocyclic compounds. Its structural features, including the electron-withdrawing acetamido group and the aromatic ketone moiety, influence its reactivity and applications in medicinal chemistry and materials science.

Properties

CAS No. |

2847-91-8 |

|---|---|

Molecular Formula |

C18H23NO6 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)propanedioate |

InChI |

InChI=1S/C18H23NO6/c1-4-24-16(22)18(19-13(3)20,17(23)25-5-2)12-11-15(21)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,19,20) |

InChI Key |

QCAAZZVXOAEGNF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC(=O)C1=CC=CC=C1)(C(=O)OCC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate typically involves the reaction of diethyl malonate with an appropriate acetamido derivative under controlled conditions. One common method involves the use of phase-transfer catalysis to facilitate the Michael addition reaction . The reaction conditions often include the use of solvents like toluene or dichloromethane, which are favorable due to their lower polarity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido or phenyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Toluene, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Used in the production of specialty chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Substituted Benzyl Derivatives

Compounds with benzyl substituents modified at the para position demonstrate how alkyl chain length and functional groups affect properties:

Key Observations :

- Increasing alkyl chain length (propionyl → pentanoyl) correlates with reduced synthetic yield, likely due to steric hindrance during nucleophilic substitution .

- All derivatives retain the acetamido-malonate core, enabling consistent participation in Michael additions or cyclocondensations.

Halogenated Derivatives

Halogen substituents enhance electrophilicity and utility in cross-coupling reactions:

Key Observations :

Cyano and Aromatic Substituents

Electron-withdrawing groups and aromatic systems modulate electronic properties:

Key Observations :

Heteroatom-Containing Derivatives

Incorporation of arsenic or phosphonate groups introduces unique reactivity:

Key Observations :

- Arsenic-containing derivatives (e.g., CAS N/A) are niche intermediates in organoarsenic chemistry but pose challenges in handling due to toxicity .

Biological Activity

Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 349.38 g/mol. The compound features a malonate moiety, an acetamido group, and a phenyl group, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H23NO6 |

| Molecular Weight | 349.38 g/mol |

| Density | 1.168 g/cm³ |

| Boiling Point | 540.5ºC |

| Flash Point | 280.7ºC |

Antimicrobial Properties

Research indicates that derivatives of malonic acid, including this compound, often exhibit antimicrobial activity. The presence of the acetamido group enhances the compound's ability to interact with biological targets, potentially leading to the inhibition of microbial growth. This activity is essential for developing new antibiotics and antimicrobial agents.

Anticancer Potential

Several studies have explored the anticancer properties of compounds with similar structures to this compound. These compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The phenyl group in the structure may play a crucial role in enhancing these effects by improving the compound's lipophilicity, facilitating better cellular uptake.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Similar malonate derivatives have demonstrated the ability to inhibit various enzymes involved in metabolic pathways, making them candidates for drug development targeting metabolic disorders . The specific interactions between this compound and these enzymes warrant further investigation to elucidate its mechanism of action.

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that diethyl malonate derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

- Anticancer Research : In vitro studies on similar compounds showed that certain derivatives could inhibit the growth of breast cancer cells by inducing apoptosis. This suggests that this compound may possess similar anticancer properties that merit further exploration .

- Enzyme Interaction : A recent investigation into enzyme inhibitors revealed that compounds with similar structural motifs effectively inhibited key metabolic enzymes, potentially leading to therapeutic applications in diabetes management and cancer therapy .

Q & A

Q. Table 1: Key Physical-Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 433.58 g/mol | |

| Melting Point | 57–58°C | |

| Solubility | Slightly soluble in chloroform, DMSO | |

| LogP | 4.91 |

How is structural characterization performed for this compound, and what spectral signatures are critical?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS typically shows [M+H] peaks at m/z 434, with fragmentation patterns confirming the acetamido and phenylpropyl groups .

What are the common reactions involving this compound in organic synthesis?

Methodological Answer:

- Alkylation/Decarboxylation : Used to synthesize α-amino acids by hydrolysis of the malonate ester followed by decarboxylation .

- Cyclopropane Formation : React with diazo compounds to generate cyclopropyl derivatives, critical in peptide mimetics .

II. Advanced Research Questions

How should researchers address contradictions in toxicity or reactivity data across studies?

Methodological Answer:

- Analog Read-Across : Use structurally similar compounds (e.g., dimethyl malonate, CAS 108-59-8) to fill data gaps. The U.S. EPA’s approach involves evaluating analogs for acute toxicity and environmental fate .

- Cross-Validation : Compare in vitro assays (e.g., neurotoxicity in rat models ) with computational predictions (e.g., QSAR models) to resolve discrepancies .

Q. Table 2: Analog Comparison for Data Gap Filling

| Analog (CASRN) | Use Case | Data Quality |

|---|---|---|

| Dimethyl malonate (108-59-8) | Acute toxicity modeling | High (EPA-reviewed) |

| Diethyl succinate (123-25-1) | Environmental persistence | Moderate |

What advanced analytical methods are used to study its interaction with biological targets?

Methodological Answer:

- EXAFS/ATR-FTIR : Probe metal-binding behavior (e.g., Pb interactions) to assess environmental mobility .

- LC-MS/MS : Quantify metabolic byproducts in vivo, such as malonate derivatives in rat brain tissue .

How does this compound interact with neurological systems in vivo?

Methodological Answer:

- Neurotoxicity Studies : Co-administration with MDMA in rats exacerbates dopamine depletion. Use fluoxetine (a serotonin reuptake inhibitor) to isolate serotonin/dopamine interactions .

- Dose-Response Modeling : Administer via intracerebral injection (e.g., C-labeled acetate) to track malonate biosynthesis in brain compartments .

What computational tools predict its environmental fate or metabolic pathways?

Methodological Answer:

- NAMs (New Approach Methodologies) : The EPA uses Henry’s Law constants (e.g., ) and biodegradation models to estimate atmospheric release and soil adsorption .

- Molecular Dynamics Simulations : Predict binding affinity to monocarboxylate transporters (e.g., MCT1) using docking software like AutoDock Vina .

How is crystallography applied to study its supramolecular assemblies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.